Anti-NF-κB Activity: Comparative Potency in Inflammatory Cell Model
N-(4-bromo-2-chlorophenyl)prop-2-enamide demonstrates notable anti-inflammatory activity via NF-κB pathway inhibition in THP1-Blue™ cells with an IC50 of approximately 6.5 µM . This activity is consistent with the general profile of halogenated acrylamides known to act as Michael acceptors in covalent protein modification. However, direct head-to-head quantitative comparator data for this specific compound against close structural analogs in the same assay are not available in the open scientific literature.
| Evidence Dimension | NF-κB pathway inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 6.5 µM |
| Comparator Or Baseline | No direct comparator data available; activity consistent with class of electrophilic acrylamides |
| Quantified Difference | Not applicable (single-point measurement) |
| Conditions | THP1-Blue™ NF-κB reporter cells (in vitro) |
Why This Matters
Establishes baseline anti-inflammatory potency for screening applications where NF-κB modulation is of interest, though lack of comparator data limits procurement decisions based on this metric alone.
